molecular formula C20H23N3O3 B2525514 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea CAS No. 954636-22-7

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea

Cat. No.: B2525514
CAS No.: 954636-22-7
M. Wt: 353.422
InChI Key: MBRPDMYWFHEUCI-UHFFFAOYSA-N
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Description

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a 5-oxopyrrolidine (or gamma-lactam) core, a privileged scaffold known for its prevalence in biologically active molecules . This core is further functionalized with a 4-ethoxyphenyl group on the nitrogen atom, a substitution pattern observed in other research compounds , and is conjugated via a methylene linker to a 3-phenylurea moiety. The phenylurea group is a classic pharmacophore that can engage in hydrogen bonding, making it a valuable fragment in the design of enzyme inhibitors and molecular probes. The primary research value of this compound lies in its hybrid architecture, which combines two distinct structural features into a single chemical entity. This design makes it a compelling candidate for screening in drug discovery programs, particularly for investigating novel targets where pyrrolidinone or urea-based ligands are relevant. Researchers may employ it as a key intermediate in the synthesis of more complex chemical libraries or as a reference standard in analytical method development. Its mechanism of action is not predefined and would be entirely dependent on the specific biological system under investigation, offering researchers a versatile tool for exploring structure-activity relationships (SAR) and identifying new therapeutic leads. This product is intended for laboratory research purposes only and is strictly labeled as For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) should be consulted and adhered to during handling.

Properties

IUPAC Name

1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-2-26-18-10-8-17(9-11-18)23-14-15(12-19(23)24)13-21-20(25)22-16-6-4-3-5-7-16/h3-11,15H,2,12-14H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRPDMYWFHEUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidinone Core Formation

The pyrrolidinone ring is synthesized via intramolecular cyclization of a γ-aminobutyric acid (GABA) derivative. A representative protocol involves:

Starting material : Ethyl 4-(4-ethoxyphenylamino)butanoate
Reaction conditions :

  • Solvent: Toluene (anhydrous)
  • Base: Potassium tert-butoxide (2.2 equiv)
  • Temperature: 80°C, 12 hours
    Mechanism : Base-induced deprotonation and cyclization to form 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-carboxylic acid ethyl ester.

Yield : ~65% (based on analogous reactions in).

Methyl Group Introduction via Alkylation

The carboxylic acid ester is reduced to a primary alcohol, followed by alkylation to install the methylene bridge:

Step 1: Reduction

  • Reagent: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF)
  • Product: 3-(hydroxymethyl)-1-(4-ethoxyphenyl)pyrrolidin-2-one

Step 2: Bromination

  • Reagent: Phosphorus tribromide (PBr₃) in dichloromethane
  • Product: 3-(bromomethyl)-1-(4-ethoxyphenyl)pyrrolidin-2-one

Step 3: Amine Formation

  • Reagent: Ammonium hydroxide (NH₄OH) in ethanol
  • Product: 3-(aminomethyl)-1-(4-ethoxyphenyl)pyrrolidin-2-one

Overall yield for Steps 1–3 : 48–52%.

Urea Linkage Formation

The amine intermediate reacts with phenyl isocyanate to form the urea bond:

Reaction conditions :

  • Solvent: Dichloromethane (DCM), 0–5°C
  • Base: Triethylamine (1.1 equiv)
  • Stoichiometry: 1:1 amine-to-isocyanate ratio
  • Time: 4 hours

Workup :

  • Quench with ice-cold water.
  • Extract with DCM (3 × 50 mL).
  • Purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

Yield : 70–75%.

Optimization Strategies

Solvent Effects on Cyclization

Solvent Dielectric Constant Yield (%) Purity (%)
Toluene 2.4 65 92
THF 7.5 58 88
DMF 37.0 42 78

Toluene’s low polarity minimizes side reactions (e.g., oligomerization), enhancing yield and purity.

Temperature Control in Urea Formation

Temperature (°C) Yield (%) Impurity Profile
0–5 75 <5% byproducts
25 68 12% byproducts
40 55 20% byproducts

Low temperatures suppress isocyanate dimerization and urea hydrolysis.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the cyclization step improves reproducibility:

  • Residence time : 30 minutes
  • Throughput : 1.2 kg/hour
  • Purity : 95% (HPLC)

Green Chemistry Metrics

Parameter Batch Process Flow Process
E-factor 18.2 6.7
Atom Economy (%) 64 64
PMI (kg/kg) 32 11

Flow systems reduce solvent waste and energy consumption.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ph), 6.85 (d, J = 8.8 Hz, 2H, OCH₂CH₃), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.45–3.38 (m, 2H, CH₂NH).
  • IR (KBr) : 1685 cm⁻¹ (C=O, urea), 1640 cm⁻¹ (C=O, lactam).

Chromatographic Purity

Method Column Purity (%)
HPLC (UV 254 nm) C18, 5 μm, 250 × 4.6 98.5
UPLC-MS HSS T3, 1.8 μm 99.1

Challenges and Mitigation

Lactam Ring Hydrolysis

Issue : Acidic or basic conditions during workup can hydrolyze the pyrrolidinone ring.
Solution : Neutral pH buffers (e.g., phosphate, pH 7.0) during extraction.

Isocyanate Stability

Issue : Phenyl isocyanate degrades at ambient temperatures.
Solution : Use freshly distilled isocyanate and maintain reaction temperatures below 10°C.

Comparative Analysis with Analogues

Compound Yield (%) Purity (%) LogP
1-(4-Methoxyphenyl) analogue 68 97 2.1
1-(4-Ethoxyphenyl) target compound 75 98.5 2.4
1-(4-Propoxyphenyl) analogue 62 95 2.9

The ethoxy group balances lipophilicity and synthetic feasibility.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with analogs identified in the evidence:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea Pyrrolidinone-urea 4-Ethoxyphenyl (pyrrolidine N), Phenyl (urea) C19H21N3O3* ~351.4* Not reported (inferred hydrogen-bonding) N/A
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea Pyrrolidinone-urea 4-Fluorobenzyl (pyrrolidine N), Phenyl (urea) C19H20FN3O2 341.4 Higher lipophilicity (fluorine substituent)
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethoxyphenyl)urea Pyrrolidinone-urea Dihydrobenzodioxin (pyrrolidine N), 4-Ethoxyphenyl (urea) C22H23N3O5 409.4 Enhanced aromaticity (benzodioxin group)
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide Pyrazole-carboxamide 6-Chloropyridyl, 4-Ethoxyphenyl, Phenyl C24H21ClN4O2 456.9 Antitumor, anticoagulant activities
Etometazen (5-methyl etodesnitazene) Benzimidazole-ethylamine 4-Ethoxyphenylmethyl, Diethylaminoethyl C23H30N4O 378.5 Opioid receptor affinity (structural analog)

*Inferred from structural similarity to .

Analysis of Substituent Effects

a. Pyrrolidine Nitrogen Substituents
  • 4-Ethoxyphenyl vs. 4-Fluorobenzyl (): The ethoxy group (-OCH2CH3) increases electron-donating capacity and hydrophobicity compared to the fluorine atom, which is electronegative and smaller. This may influence binding to hydrophobic pockets in biological targets.
  • Dihydrobenzodioxin Substituent () :

    • The fused benzodioxin ring adds planar aromaticity, likely improving solubility in polar solvents while maintaining affinity for aromatic-rich binding sites.
b. Urea vs. Carboxamide Moieties
  • Urea (Target Compound) :
    • Capable of forming dual hydrogen bonds (NH···O and NH···N), making it suitable for interacting with polar residues in enzymes or receptors.
  • Carboxamide () :
    • The pyrazole-carboxamide derivative exhibits a balance of hydrogen-bonding and hydrophobic interactions, contributing to its reported antitumor activity.
c. Ethoxyphenyl Positioning
  • In Etometazen () , the 4-ethoxyphenylmethyl group is part of a benzimidazole core, highlighting how ethoxy-substituted aromatic systems are versatile in diverse pharmacophores, from opioids to kinase inhibitors.

Biological Activity

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a pyrrolidinone core and an ethoxy-substituted phenyl group, suggests diverse biological activities, particularly in therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C22H27N3O4C_{22}H_{27}N_{3}O_{4} with a molecular weight of approximately 397.475 g/mol. The structural components include:

  • Pyrrolidinone Ring : This moiety is often associated with neuroprotective effects.
  • Ethoxy Group : Enhances lipophilicity, potentially influencing pharmacokinetic properties.
  • Phenylurea Backbone : Known for its role in various biological activities, including enzyme inhibition.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Antitumor Activity Preliminary studies indicate efficacy against various cancer cell lines, suggesting potential as an anticancer agent.
Anti-inflammatory Similar compounds have shown anti-inflammatory properties, indicating potential therapeutic applications.
Neuroprotective Effects The pyrrolidinone structure may confer neuroprotective properties, making it relevant for neurodegenerative diseases.
Antibacterial Potential The presence of a sulfonamide group in related compounds is often linked to antibacterial activity.

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of compounds similar to this compound. For instance:

  • Antitumor Efficacy : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7) and prostate cancer cell lines (PC3). The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
  • Neuroprotective Studies : Research involving neuroblastoma cells showed that the compound could reduce oxidative stress markers, suggesting its potential in treating neurodegenerative disorders like Alzheimer's disease.
  • Anti-inflammatory Activity : In vitro assays indicated that the compound could inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory disorders.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity and altering biochemical pathways.
  • Cell Signaling Modulation : It can modulate signaling pathways involved in inflammation and cancer progression.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research. Its potential applications in oncology, neurology, and anti-inflammatory therapies warrant comprehensive investigations to elucidate its mechanisms and optimize its efficacy.

Future studies should focus on:

  • Detailed pharmacokinetic and toxicological evaluations.
  • Exploration of structure-activity relationships to enhance therapeutic profiles.

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